molecular formula C9H19BrO2 B14519105 1-Bromo-5-(1-ethoxyethoxy)pentane CAS No. 62466-69-7

1-Bromo-5-(1-ethoxyethoxy)pentane

Cat. No.: B14519105
CAS No.: 62466-69-7
M. Wt: 239.15 g/mol
InChI Key: LYXGNIDWIGIERD-UHFFFAOYSA-N
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Description

1-Bromo-5-(1-ethoxyethoxy)pentane is an organic compound that belongs to the class of alkyl bromides. It is characterized by a bromine atom attached to a pentane chain, which also contains an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-(1-ethoxyethoxy)pentane can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-5-pentanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(1-ethoxyethoxy)pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Alcohols and ethers.

    Elimination: Alkenes.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethers and alcohols.

Scientific Research Applications

1-Bromo-5-(1-ethoxyethoxy)pentane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(1-ethoxyethoxy)pentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Bromopentane: Similar structure but lacks the ethoxyethoxy group.

    5-Bromo-1-pentene: Contains a double bond, making it more reactive in certain types of reactions.

    1-Bromo-3-(1-ethoxyethoxy)propane: Shorter carbon chain but similar functional groups.

Uniqueness

1-Bromo-5-(1-ethoxyethoxy)pentane is unique due to the presence of both a bromine atom and an ethoxyethoxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

62466-69-7

Molecular Formula

C9H19BrO2

Molecular Weight

239.15 g/mol

IUPAC Name

1-bromo-5-(1-ethoxyethoxy)pentane

InChI

InChI=1S/C9H19BrO2/c1-3-11-9(2)12-8-6-4-5-7-10/h9H,3-8H2,1-2H3

InChI Key

LYXGNIDWIGIERD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCCCBr

Origin of Product

United States

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